tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydroxylation and Oxidation: Hydroxylation of the quinoxaline core can be performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are used as ligands in catalytic reactions.
Material Science: These compounds are used in the synthesis of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Quinoxaline derivatives exhibit antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.
Medicine
Pharmaceuticals: Quinoxaline derivatives are explored for their potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
Agriculture: These compounds are used in the development of pesticides and herbicides.
Chemical Industry: Used as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2-carboxylate: A derivative with a carboxylate group at the 2-position.
Uniqueness
tert-Butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the hydroxyl group, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-11(17)14-9-5-4-8(16)6-10(9)15/h4-6,16H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJJXKHYBNSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824074-89-6 |
Source
|
Record name | tert-butyl 7-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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